Lithium 2-(pyrimidin-4-yl)acetate

Description

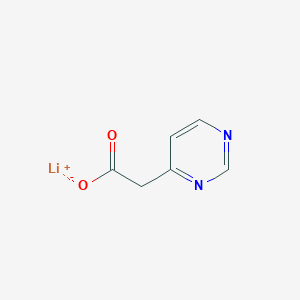

Lithium 2-(pyrimidin-4-yl)acetate (CAS No. 1956356-31-2) is a lithium salt derived from the acetic acid backbone substituted with a pyrimidin-4-yl heterocyclic group. Its molecular formula is C₆H₅LiN₂O₂, with a molecular weight of 144.06 g/mol .

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-pyrimidin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKKMDDRZDKPID-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=CN=C1CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(pyrimidin-4-yl)acetate typically involves the reaction of 2-(pyrimidin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete dissolution and reaction of the starting materials. The general reaction scheme is as follows:

2-(pyrimidin-4-yl)acetic acid+LiOH→Lithium 2-(pyrimidin-4-yl)acetate+H2O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can optimize the production process. Additionally, purification steps, such as crystallization or recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other electrophiles. Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under acidic or basic conditions.

Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

Therapeutic Applications

Lithium compounds have long been recognized for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. Lithium 2-(pyrimidin-4-yl)acetate is being explored as a potential candidate for enhancing these effects due to its unique structural attributes.

1.1. Mood Stabilization and Neuroprotective Effects

Recent studies indicate that lithium salts can exert neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The incorporation of pyrimidine moieties in lithium salts, like this compound, is hypothesized to enhance these properties by interacting with specific neurotransmitter systems, thereby stabilizing mood and reducing the risk of mood episodes .

1.2. Anticancer Properties

Emerging research suggests that compounds containing pyrimidine rings exhibit anticancer activity. This compound may inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis. Preliminary studies have shown that similar pyrimidine derivatives can inhibit specific kinases involved in cancer progression .

Biochemical Mechanisms

Understanding the biochemical mechanisms through which this compound operates is crucial for elucidating its potential applications.

2.1. Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it has been suggested that similar pyrimidine derivatives can inhibit protein kinases that play pivotal roles in cell cycle regulation and apoptosis . This inhibition could lead to reduced tumor growth and enhanced therapeutic efficacy against cancer cells.

2.2. Modulation of Neurotransmitter Systems

The compound's ability to influence neurotransmitter systems, particularly those involving serotonin and dopamine, could explain its mood-stabilizing effects. By modulating these pathways, this compound may help restore balance in mood disorders .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrimidine-based compounds, including this compound.

Mechanism of Action

The mechanism of action of lithium 2-(pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain inflammatory mediators, such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects . Additionally, its lithium ion component can influence neurotransmitter signaling in the brain, contributing to its potential use in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium 2-(pyrimidin-4-yl)acetate belongs to a family of lithium salts featuring heterocyclic acetic acid derivatives. Below is a comparative analysis with its analogs:

Structural Analogues and Their Properties

Table 1: Structural and Commercial Comparison

*Estimated based on formula C₁₂H₂₃NO₂.

Key Differences and Implications

(a) Heterocyclic Substituent Effects

- Pyrimidin-4-yl vs. Fluorine substitution in the latter may improve metabolic stability in biological applications.

- Quinoline vs. Pyrimidine: Quinoline derivatives (e.g., Lithium 2-(quinolin-2-yl)acetate) exhibit extended aromatic systems, which could increase lipophilicity and alter pharmacokinetic properties compared to smaller pyrimidine-based analogs .

(c) Solubility and Stability

Research and Application Insights

- Coordination Chemistry: The pyrimidine group in this compound is advantageous for forming complexes with transition metals, a property less pronounced in quinoline or alkyl-substituted analogs .

- Biological Relevance: Pyrimidine derivatives are often explored as kinase inhibitors or nucleotide analogs, whereas quinoline-based salts may target parasitic or microbial pathways .

Biological Activity

Lithium 2-(pyrimidin-4-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated with a pyrimidine ring. The unique positioning of the pyrimidine ring influences its chemical reactivity and biological activity. The compound can undergo various types of chemical reactions, including substitution, oxidation/reduction, and coordination reactions.

Modulation of Neurotransmitters

Lithium compounds are known for their ability to modulate neurotransmitter systems, particularly in the context of mood disorders. They help to rebalance excitatory and inhibitory neurotransmission, which is crucial in conditions such as bipolar disorder.

Biochemical Pathways

The pyrimidine structure contributes to a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. This broad spectrum of action makes this compound a candidate for various therapeutic applications.

Biological Activity and Efficacy

Recent studies have highlighted the compound's antiproliferative effects in cancer models. For instance, it has shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent. The compound's efficacy is often assessed through in vitro assays measuring cell viability and proliferation rates.

Table 1: Summary of Biological Activity

Case Studies

-

Antiparasitic Activity

A study involving high-throughput screening identified this compound as a potent agent against T. cruzi, demonstrating sub-micromolar potency in cellular assays. The compound exhibited a favorable selectivity index when tested against human cell lines, indicating low cytotoxicity while effectively targeting the parasite . -

Cancer Research

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of MCF-7 breast cancer cells. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing new pharmaceutical agents targeting neurological disorders and inflammatory diseases. Its unique properties also make it a candidate for developing advanced materials in materials science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.